2-(3-Phenoxyprop-1-yn-1-yl)thiophene
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Overview
Description
2-(3-Phenoxyprop-1-yn-1-yl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Preparation Methods
The synthesis of 2-(3-Phenoxyprop-1-yn-1-yl)thiophene can be achieved through various synthetic routes. One common method involves the cyclization of functionalized alkynes. For instance, the reaction of 3-phenoxyprop-1-yne with thiophene in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2-(3-Phenoxyprop-1-yn-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partial and complete reduction of thiophenes can yield sulfur-free products.
Substitution: Thiophene derivatives can undergo substitution reactions, such as nucleophilic substitution, to form various substituted thiophenes.
Common reagents used in these reactions include sulfuric acid, trifluoroacetic acid, and phosphorus pentasulfide . Major products formed from these reactions include thiophene oxides and substituted thiophenes .
Scientific Research Applications
2-(3-Phenoxyprop-1-yn-1-yl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyprop-1-yn-1-yl)thiophene involves its interaction with molecular targets such as enzymes and receptors. Thiophene derivatives can modulate the activity of these targets, leading to various biological effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparison with Similar Compounds
2-(3-Phenoxyprop-1-yn-1-yl)thiophene can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
CAS No. |
918866-65-6 |
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Molecular Formula |
C13H10OS |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-(3-phenoxyprop-1-ynyl)thiophene |
InChI |
InChI=1S/C13H10OS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11H,10H2 |
InChI Key |
NKVLZCOKODPKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CC2=CC=CS2 |
Origin of Product |
United States |
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